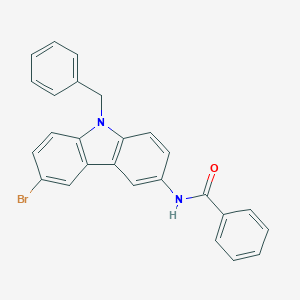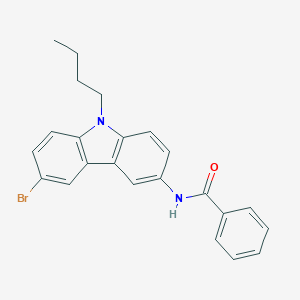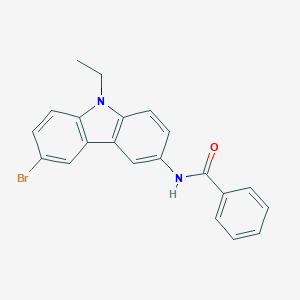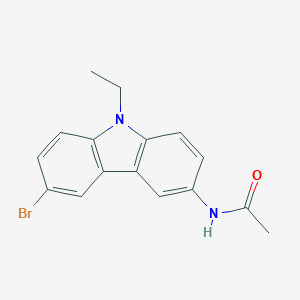![molecular formula C20H17NO4S B279042 N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. BDBS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide exerts its pharmacological effects by binding to specific targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating the pH of cells. This compound has also been shown to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain. By inhibiting the activity of these targets, this compound can lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to reduce inflammation and oxidative stress in cells.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling this compound to ensure their safety and the safety of others.
未来方向
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide research, including the development of more efficient synthesis methods and the identification of new pharmacological targets. This compound could also be studied for its potential applications in other scientific fields, such as materials science and environmental science. Additionally, this compound could be further studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological agent. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for this compound research, including the development of more efficient synthesis methods and the identification of new pharmacological targets.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonic acid in the presence of a base and a catalyst. Another method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-aminobiphenyl-2-sulfonamide in the presence of a base and a catalyst. The yield and purity of this compound can be improved by using different solvents and purification techniques.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways.
属性
分子式 |
C20H17NO4S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S/c22-26(23,21-13-15-6-11-19-20(12-15)25-14-24-19)18-9-7-17(8-10-18)16-4-2-1-3-5-16/h1-12,21H,13-14H2 |
InChI 键 |
GPRWAEYAOYDMPM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)





![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)